Penicillamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Metal Overload Diseases

Penicillamine's primary function is as a chelating agent, meaning it binds to metal ions and facilitates their removal from the body. This property makes it a valuable tool in treating diseases caused by metal overload, particularly:

- Wilson's disease: This genetic disorder leads to copper accumulation in the liver, brain, and other organs. Penicillamine remains the first-line treatment for Wilson's disease, effectively chelating excess copper and preventing further damage [].

- Cystinuria: This inherited condition causes cystine, an amino acid, to build up in the kidneys and form stones. Penicillamine helps increase cystine solubility and prevent stone formation [].

Potential Applications in Autoimmune Diseases

Research suggests penicillamine might have immunomodulatory effects, influencing the immune system's response. This has led to investigations into its potential role in treating autoimmune diseases like:

- Rheumatoid arthritis: Studies have shown penicillamine's effectiveness in reducing inflammation and joint pain associated with rheumatoid arthritis, although its use has largely been superseded by newer medications due to side effects [].

- Systemic sclerosis (scleroderma): Limited research suggests penicillamine might improve skin thickening and slow disease progression in scleroderma patients []. However, further investigation is needed to confirm these findings.

Exploring Anti-Inflammatory and Antioxidant Properties

Beyond its chelating and immunomodulatory effects, penicillamine exhibits other properties making it a subject of ongoing research:

- Anti-inflammatory properties: In vitro studies suggest penicillamine might protect against lung and oral cancer by inhibiting the damaging effects of cigarette smoke on the respiratory system [].

- Antioxidant potential: Penicillamine's ability to bind with certain molecules might offer some antioxidant benefits, although further research is needed to understand its full impact [].

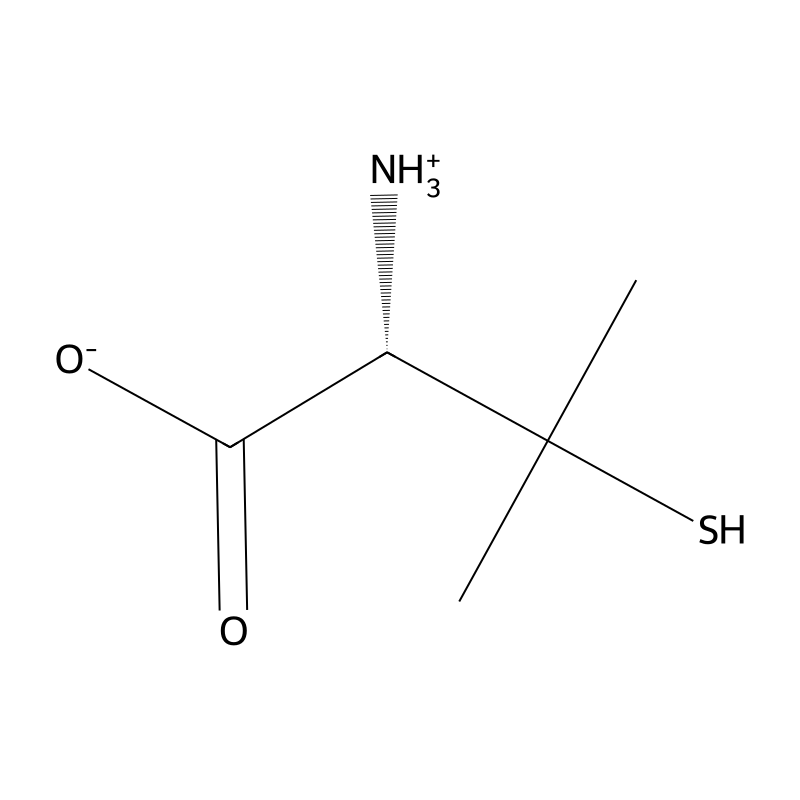

Penicillamine is a chelating agent and an amino acid derivative, specifically a metabolite of penicillin. Its chemical structure is characterized by the presence of a thiol group, an amine, and a carboxylic acid, which allows it to interact with various metal ions. The compound exists in two enantiomeric forms: (S)-penicillamine (D-penicillamine), which has therapeutic effects, and (R)-penicillamine (L-penicillamine), which is considered toxic due to its inhibition of vitamin B6 (pyridoxine) activity . Penicillamine is primarily used in the treatment of Wilson's disease, cystinuria, and severe active rheumatoid arthritis that has not responded to other treatments .

- Chelation: Penicillamine binds to heavy metals such as copper, lead, and mercury, forming soluble complexes that are excreted through urine. This property is crucial for its use in Wilson's disease, where it helps eliminate excess copper from the body .

- Disulfide Formation: In cystinuria, penicillamine reacts with cysteine to form a mixed disulfide that is more soluble than cystine, thus preventing stone formation in the kidneys .

- Collagen Interaction: Penicillamine interferes with collagen cross-linking by cleaving newly formed tropocollagen molecules, which contributes to its antiarthritic effects .

The biological activity of penicillamine is multifaceted:

- Antirheumatic Effects: It acts as a disease-modifying antirheumatic drug by reducing T-cell activity and inhibiting macrophage function. This results in decreased levels of pro-inflammatory cytokines such as interleukin-1 .

- Metal Chelation: The primary mechanism involves the chelation of metal ions, which facilitates their excretion and reduces toxicity associated with metal accumulation .

- Adverse Effects: Common side effects include skin rashes, gastrointestinal disturbances, and hematological issues like leukopenia. Serious adverse effects can involve liver toxicity and hypersensitivity reactions .

Penicillamine can be synthesized through several methods:

- From Penicillin: It can be derived from the degradation of penicillin, where specific conditions lead to the formation of penicillamine as a byproduct .

- Chemical Synthesis: The synthesis often involves the reaction of 3,3-dimethylcysteine with appropriate reagents to introduce the necessary functional groups .

- Biochemical Pathways: In biological systems, it may also arise from metabolic pathways involving sulfur-containing amino acids .

Penicillamine has several clinical applications:

- Wilson's Disease: It is the first-line treatment for this genetic disorder characterized by copper accumulation in tissues .

- Cystinuria: Used to reduce urinary cystine levels and prevent kidney stone formation .

- Rheumatoid Arthritis: Employed as a second-line treatment for patients unresponsive to conventional therapies .

- Lead Poisoning: Occasionally used off-label for treating lead poisoning in children .

Penicillamine interacts with various substances, affecting its efficacy and safety:

- Drug Interactions: Notable interactions include reductions in penicillamine levels by aluminum hydroxide and calcium carbonate. Conversely, drugs like peramivir can increase its levels .

- Nutritional Interactions: It can interfere with the absorption of essential minerals such as zinc and iron due to its chelating properties .

Several compounds exhibit similar properties or applications to penicillamine. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Dimercaprol | Chelating agent | Primarily used for arsenic and heavy metal poisoning; less specific than penicillamine. |

| N-acetylcysteine | Antioxidant and mucolytic | Primarily used for acetaminophen overdose; has different mechanisms of action. |

| Trientine | Chelating agent | Used in Wilson's disease; less frequent dosing compared to penicillamine. |

| Dithiocarbamate | Chelating properties | Effective against various metals but less commonly used clinically. |

Penicillamine's unique ability to form stable complexes with copper makes it particularly effective for treating Wilson's disease compared to other chelators like dimercaprol or trientine. Its role as an immunosuppressant further distinguishes it from other similar compounds that primarily focus on metal chelation without additional therapeutic effects against autoimmune conditions .

Penicillamine exhibits exceptional thermodynamic stability in forming complexes with heavy metals, primarily through its unique tridentate coordination capabilities. The thermodynamic parameters governing penicillamine-metal chelation reveal the fundamental driving forces behind its effectiveness as a chelating agent [1] [2] [3].

The formation of stable penicillamine-metal complexes occurs through multiple equilibrium processes, with stability constants providing quantitative measures of complex thermodynamic stability. Extended X-ray absorption fine structure spectroscopy and nuclear magnetic resonance studies have revealed that penicillamine forms predominantly 1:2 metal-to-ligand complexes with most transition metals [1] [4] [5]. The overall formation constants demonstrate a clear hierarchy of metal binding affinity, with copper(II) showing the highest thermodynamic stability, followed by zinc(II), cadmium(II), nickel(II), and cobalt(II) [6] [7].

Thermodynamic analysis reveals that the chelation process is spontaneous for all investigated heavy metals, with negative Gibbs free energy changes ranging from -76.9 kJ/mol for mercury(II) to -194.2 kJ/mol for copper(II) complexes [3] [8]. Lead(II) complexation with penicillamine demonstrates particularly favorable thermodynamics, with spectroscopic investigations showing formation of dominating 1:2 lead(II):penicillamine complexes characterized by δ(²⁰⁷Pb) approximately 1870 parts per million and λmax approximately 298 nanometers for lead(II)S₂NO coordination sites [1] [9] [5].

The thermodynamic stability of penicillamine complexes is enhanced by the chelate effect, wherein the formation of multiple coordination bonds between a single ligand and metal center provides additional entropic stabilization compared to monodentate ligands [10]. Mercury(II)-penicillamine system exhibits particularly interesting thermodynamic behavior, with equilibrium studies revealing formation of both [Hg(Pen)₂]²⁻ and [Hg(Pen)₃]⁴⁻ complexes in alkaline solutions [11] [8] [12]. The mercury-sulfur bond distances of 2.34(2) and 2.44(2) angstroms for these respective complexes indicate optimal orbital overlap and strong thermodynamic stability [11] [12].

Comparative thermodynamic studies between penicillamine and cysteine complexes demonstrate the superior metal-binding affinity of penicillamine due to steric effects of the dimethyl substitution [13] [14]. The bulky methyl groups on penicillamine create a more favorable coordination environment that enhances selectivity for soft metal ions while suppressing polynuclear complex formation [13] [15].

Temperature-dependent stability constant measurements reveal the enthalpy and entropy contributions to complex formation. For lead(II)-penicillamine systems, negative enthalpy changes indicate exothermic complex formation, while positive entropy changes suggest favorable reorganization of the coordination sphere and solvent molecules [3]. The thermodynamic parameters exhibit systematic trends related to metal ion size, charge density, and electronic configuration, providing predictive frameworks for understanding penicillamine chelation behavior with other heavy metals.

Structural Analysis of Transition Metal Complexes

Comprehensive structural characterization of penicillamine transition metal complexes has been achieved through X-ray crystallography, extended X-ray absorption fine structure spectroscopy, and nuclear magnetic resonance techniques, revealing diverse coordination geometries and bonding patterns [1] [9] [16] [17].

The lead(II)-penicillamine complex exhibits a unique polymeric structure with the D-penicillaminate ligand coordinating to the metal ion in an N,S,O-tridentate mode [17]. Crystallographic analysis reveals lead-nitrogen bond distances of 2.444(9) angstroms, lead-oxygen distances of 2.451(7) angstroms, and lead-sulfur distances of 2.714(2) angstroms [17]. The sulfur atom acts as a bridge to neighboring lead(II) ions, forming double thiolate chains with additional lead-sulfur interactions at 3.091(2) and 3.464(2) angstroms [17].

Mercury(II) complexes demonstrate distinctly different structural features, with extended X-ray absorption fine structure spectroscopy revealing linear S-Hg-S coordination in [Hg(Pen)₂]²⁻ complexes [11] [12]. The mercury-sulfur bond distances of 2.34(2) angstroms are consistent with strong covalent interactions, while weak chelating mercury-nitrogen interactions occur at mean distances of 2.52(2) angstroms [11]. The [Hg(Pen)₃]⁴⁻ complex shows increased mercury-sulfur distances of 2.44(2) angstroms, reflecting the accommodation of additional ligands in the coordination sphere [12].

Copper complexes with penicillamine exhibit remarkable structural diversity, ranging from monomeric species to complex multinuclear clusters. The crystallographically characterized mixed-valence copper-penicillamine-chloride cluster [Cu₈ᴵCu₆ᴵᴵ(Pen)₁₂Cl]⁵⁻ represents one of the most structurally complex penicillamine systems, where eight copper(I) atoms surround a central chloride ion with S₃-coordination, while six copper(II) atoms exhibit N₂S₂-coordination by two chelating penicillamine ligands [18] [19]. The average copper-sulfur bond distances in this cluster system are approximately 2.36 angstroms [18].

Silver(I) complexes demonstrate variable coordination depending on ligand-to-metal ratios and solution conditions. Extended X-ray absorption fine structure studies of silver(I)-penicillamine solutions reveal mean silver-sulfur bond distances gradually increasing from 2.40 to 2.44 angstroms as ligand excess increases [20]. Concentrated solutions show evidence of partially oligomeric AgS₃ coordinated species with silver-sulfur distances of 2.47 angstroms, while lower concentrations favor mononuclear AgS₂ coordinated complexes [20].

The coordination geometry analysis reveals systematic trends related to metal ion properties. Hard metal ions like lead(II) and cadmium(II) prefer oxygen and nitrogen coordination in addition to sulfur binding, resulting in higher coordination numbers and more complex geometries [21] [22]. Soft metal ions such as mercury(II) and silver(I) show preferential sulfur coordination with lower coordination numbers and simpler geometries [11] [20].

Spectroscopic structural characterization provides complementary information to crystallographic studies. Nuclear magnetic resonance spectroscopy of lead(II)-penicillamine solutions shows downfield ¹³C chemical shifts for penicillamine carboxylate groups, confirming lead(II) coordination [1] [9]. The ²⁰⁷Pb nuclear magnetic resonance chemical shifts confined to narrow ranges between 1806 and 1873 parts per million indicate consistent coordination environments even with large penicillamine excess [1] [9].

Extended X-ray absorption fine structure spectroscopy has proven particularly valuable for structural analysis of solution species that resist crystallization. The technique provides precise bond distance measurements with accuracies of ±0.02 angstroms and reliable coordination number determinations [23]. For penicillamine complexes, extended X-ray absorption fine structure analysis consistently reveals the preference for sulfur coordination as the primary binding mode, with additional nitrogen and oxygen interactions depending on metal ion characteristics and solution conditions.

Supramolecular Assembly in Polymeric Coordination Networks

Penicillamine demonstrates remarkable capability for directing supramolecular assembly processes, leading to diverse polymeric coordination networks with varying dimensionalities and topological features [24] [25] [26] [27]. The unique combination of multiple coordination sites and conformational flexibility enables penicillamine to function as a multidentate bridging ligand in extended structures.

The lead(II)-penicillamine system exemplifies one-dimensional polymeric assembly through double thiolate chain formation [17]. The sulfur atoms serve as μ₂-bridges connecting adjacent lead(II) centers, while carboxylate oxygen atoms provide additional μ₂-bridging to neighboring chains, creating a complex three-dimensional hydrogen-bonded network [17]. The lead-lead distances of 4.363 angstroms within the double chains represent optimal spacing for effective electronic communication and structural stability [17].

Mixed-valence copper-penicillamine-chloride clusters represent three-dimensional coordination networks with unprecedented complexity [18] [19]. The [Cu₈ᴵCu₆ᴵᴵ(Pen)₁₂Cl]⁵⁻ cluster units assemble through μ₃-sulfur bridges and secondary interactions to form extended networks [19]. Formation kinetics studies reveal that cluster assembly is dependent on copper concentration, copper-to-penicillamine ratio, chloride ion concentration, pH, and temperature, while oxygen and competing chelates inhibit formation [19].

Silver(I)-penicillamine systems demonstrate pH-controlled reversible assembly behavior [25]. At acidic pH, protonation of carboxylic groups decreases electrostatic stability and promotes hydrogen bonding interactions that facilitate interparticle linkage [25]. The reversible aggregation process has been monitored through ultraviolet-visible spectroscopy, transmission electron microscopy, and surface-enhanced Raman scattering spectroscopy, revealing dynamic formation of optical hot-spots [25].

Gold(I)-penicillamine coordination polymers exhibit unique helical assembly characteristics [28]. The formation of supramolecular helices is controlled by the chirality of penicillamine ligands and the coordination geometry preferences of gold(I) centers [28]. These helical structures demonstrate parity-controlled self-assembly, where the handedness of the helix correlates directly with the chirality of the constituent penicillamine ligands.

Palladium(II)-penicillamine systems form two-dimensional trinuclear cluster networks [29]. The crystal structure analysis reveals that three D-penicillamine molecules act as divalent anions in tridentate fashion between three palladium atoms, forming neutral trinuclear units [29]. Each sulfur atom bridges two palladium atoms within the molecular units, creating extensive two-dimensional connectivity [29].

The dimensionality and topology of penicillamine coordination networks are governed by several key factors. Metal ion size and coordination preferences determine the local coordination geometry and bonding patterns [26]. The hard-soft acid-base principle influences the selectivity for specific donor atoms, with soft metals preferentially coordinating to sulfur while hard metals engage multiple donor sites [10]. Steric effects from the dimethyl substitution in penicillamine create spatial constraints that influence assembly pathways and final network topologies [13] [15].

Hierarchical assembly processes represent an important aspect of penicillamine coordination network formation [30] [26]. Primary coordination complexes serve as building blocks for secondary assembly through hydrogen bonding, π-π stacking, and metal-metal interactions [30]. The orthogonal nature of coordination bonding and supramolecular interactions enables precise control over network architecture and properties [30].

Dynamic aspects of polymeric assembly include stimuli-responsive behavior and adaptive restructuring. Penicillamine-based coordination polymers can undergo reversible structural transformations in response to pH changes, metal ion concentration, and competing ligands [24] [25]. These dynamic properties are particularly important for applications in sensing, separation, and catalysis where responsive behavior is desired.

The study of penicillamine polymeric coordination networks has revealed fundamental principles governing supramolecular assembly in metal-organic systems. The ability to achieve predictable network topologies through rational design of ligand functionality and metal ion selection represents a significant advance in coordination chemistry [31] [30]. Understanding these assembly principles enables the development of functional materials with tailored properties for specific applications.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

-1.78 (LogP)

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (93.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

THE D ISOMER IS USED CLINICALLY, ALTHOUGH THE L ISOMER ALSO FORMS CHELATION COMPLEXES. PENICILLAMINE IS EFFECTIVE CHELATOR OF COPPER, MERCURY, ZINC, & LEAD & PROMOTES EXCRETION OF THESE METALS IN URINE.

THERE IS SOME PROMISE IN TREATMENT OF RHEUMATOID ARTHRITIS WITH PENICILLAMINE. ... BENEFICIAL EFFECT IS SEEN ONLY AFTER SEVERAL WK OF TREATMENT, & ARTHRITIC SYMPTOMS RETURN IF DRUG IS WITHDRAWN PREMATURELY.

PENICILLAMINE HAS BECOME ESTABLISHED IN TREATMENT OF CYSTINURIA & ASSOC NEPHROLITHIASIS. IN DOSE OF 30 MG/KG/DAY, IT LOWERS OR ELIMINATES URINARY CYSTINE & PREVENTS FURTHER STONE DEVELOPMENT.

For more Therapeutic Uses (Complete) data for (D)-PENICILLAMINE (11 total), please visit the HSDB record page.

Pharmacology

Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01C - Specific antirheumatic agents

M01CC - Penicillamine and similar agents

M01CC01 - Penicillamine

Mechanism of Action

The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones.

Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine.

The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known.

Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Excretion is mainly renal, mainly as disulfides.

HUMAN SUBJECTS SUFFERING FROM WILSON'S DISEASE, RAPIDLY ABSORBED ORAL DOSE OF (35)S DL-PENICILLAMINE. PLASMA CONCN OF (35)S PEAKED WITHIN 60 MIN. (35)S WAS RAPIDLY EXCRETED, ALMOST COMPLETELY IN 24 HR URINE WHERE 73% OF ADMIN (35)S ... RECOVERED. THERE WAS INTERSUBJECT VARIATION IN EXTENT OF BINDING ... BY PLASMA PROTEINS. /DL-PENICILLAMINE/

FROM METABOLIC POINT OF VIEW, D-PENICILLAMINE IS VIRTUALLY INERT, & THIS OBSERVATION IS COMPATIBLE WITH FACT THAT EXTRACELLULAR WATER MAKES UP MAIN DISTRIBUTION VOL FOR D-PENICILLAMINE.

PENICILLAMINE IS WELL ABSORBED (40% to70%) FROM GI TRACT &, THEREFORE, HAS DECIDED ADVANTAGE OVER OTHER CHELATING AGENTS. PEAK CONCN IN BLOOD ARE OBTAINED BETWEEN 1 AND 3 HR AFTER ADMINISTRATION. ... /IT/ IS SOMEWHAT RESISTANT TO ATTACK BY CYSTEINE DESULFHYDRASE OR L-AMINO ACID OXIDASE. AS A RESULT ... IS RELATIVELY STABLE IN VIVO. ... HEPATIC BIOTRANSFORMATION IS RESPONSIBLE FOR MOST OF THE DEGRADATION OF PENICILLAMINE, AND VERY LITTLE IS EXCRETED UNCHANGED. METABOLITES ARE FOUND IN BOTH URINE AND FECES.

The effects of chelating agents (citric acid, tartaric acid, penicillamine and ethylenediaminetetraacetic acid) and cysteine on the absorption of mercuric chloride were investigated in rats. Perfusion of the small intestine showed that the chelating agents and cysteine decreased the absorption of mercuric chloride depending on their stability of constants wtih Hg2+, under the predominant conditions of water absorption and secretion. The difference in absorption of mercuric chloride between both conditions was inversely correlated with their logarithmic stability constant values. These agents decreased the transport of mercuric chloride through the everted intestinal wall and the uptake of mercuric chloride by the intestinal brush border membrane in a similar manner. From these results, it is suggested that the chelating agents and cysteine decrease the absorption of mercuric chloride through the pores of the brush border membrane due to th solvent drag effect.

For more Absorption, Distribution and Excretion (Complete) data for (D)-PENICILLAMINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The transformation of D-penicillamine was studied in orally and iv dosed rats and in human plasma in vitro. In each case, low molecular weight metabolites (previously identified as disulfides) and a mixed disulfide between D-penicillamine and albumin (D-penicillamine-protein) formed. The rates of D-penicillamine elimination, other than through protein conjugation, were comparable in the rat groups to the rate of oxidation to low molecula weight metabolites in vitro. The rates of transformation to D-penicillamine protein were also comparable in the in vitro preparations and in orally treated rats. These qualitative and quantitative similarities suggest blood plasma may be an important site of transformation in vivo. Extracellular oxidation of D-penicillamine may be linked to its antirheumatic action, either through reduction of oxygen species or through formation of D-penicillamine protein disulfides at surfaces of mononuclear leukocytes.

Associated Chemicals

Wikipedia

Malondialdehyde

Drug Warnings

CROSS SENSITIVITY BETWEEN PENICILLIN & PENICILLAMINE DOES NOT ALWAYS OCCUR; THEREFORE, PENICILLAMINE CAN BE GIVEN CAUTIOUSLY TO PATIENTS WHO ARE HYPERSENSITIVE TO PENICILLIN.

CAREFUL EXAM OF SKIN, AS WELL AS URINALYSIS, DIFFERENTIAL & WHITE BLOOD CELL COUNTS, DIRECT PLATELET COUNTS, & HEMOGLOBIN DETERMINATION SHOULD BE PERFORMED.

EXPTL, TOXIC EFFECTS IN RATS GIVEN HIGH DOSES OF PENICILLAMINE RESEMBLE THOSE SEEN IN PYRIDOXINE DEFICIENCY, & EFFECTS ARE REVERSED BY FEEDING PYRIDOXINE. IN HUMAN BEINGS, PYRIDOXINE ANTAGONISM IS READILY DEMONSTRATED WITH L & DL FORMS, BUT RARELY WITH D FORM. ... INCR URINARY EXCRETION OF XANTHURENIC ACID & KYNURENINE.

For more Drug Warnings (Complete) data for (D)-PENICILLAMINE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

D-ISOMER IS NATURAL FORM.

Analytic Laboratory Methods

Clinical Laboratory Methods

ELISA methods for determination of antibodies to drugs, formed as a result of drug allergies, are described, with emphasis on determination of antibodies to penicillamine.

Storage Conditions

Packaging and storage: Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Penicillamine tablets USP/

Interactions

Pyridoxine, 10-25 mg/day, should be administered concomitantly because penicillamine inhibits pyridoxal-dependent enzymes.

Concurrent use /of 4-aminoquinolines or bone marrow depressants ... or gold compounds or immunosuppressants, excepting glucocorticoids/ with penicillamine may increase the potential for serious hematologic and/or renal adverse reactions.

Concurrent use with 4-aminoquinolines may ... increase the risk of severe dermatologic reactions.

For more Interactions (Complete) data for (D)-PENICILLAMINE (8 total), please visit the HSDB record page.

Stability Shelf Life

AQ SOLN IS COMPARATIVELY STABLE @ PH 2-4

Dates

2. Perrett D. The metabolism and pharmacology of D-penicillamine in man. J Rheumatol Suppl. 1981 Jan-Feb;7:41-50. PMID: 7014876.

3. Bialy-Golan A, Brenner S. Penicillamine-induced bullous dermatoses. J Am Acad Dermatol. 1996 Nov;35(5 Pt 1):732-42. doi: 10.1016/s0190-9622(96)90729-x. PMID: 8912569.

4. Mendes J, de Almeida KJ, Neto JL, Ramalho TC, Duarte HA. Theoretical spectroscopic insights of tautomers and enantiomers of penicillamine. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Sep 5;184:308-317. doi: 10.1016/j.saa.2017.05.025. Epub 2017 May 11. PMID: 28525866.

5. Wang Q, Li L, Wu T, Kong X, Ma Q, Ma C. A graphene quantum dots-Pb2+ based fluorescent switch for selective and sensitive determination of D-penicillamine. Spectrochim Acta A Mol Biomol Spectrosc. 2020 Mar 15;229:117924. doi: 10.1016/j.saa.2019.117924. Epub 2019 Dec 9. PMID: 31839577.